insulin, Ala(B0)-

Crystallography Insulin Structure-Function Receptor Binding Surface

insulin, Ala(B0)- (CAS 100469-14-5), also known as B0-Ala-insulin or B0-alanine-insulin, is a chemically modified insulin analogue characterized by the addition of an alanine residue at the N-terminus of the B-chain. First documented in the scientific literature in the late 1980s and indexed as an MeSH Supplementary Concept , this compound has been employed primarily as a research tool for investigating insulin structure-activity relationships, receptor binding surface conformations, and mediator-mediated metabolic signaling.

Molecular Formula C5H7NO3S2
Molecular Weight 0
CAS No. 100469-14-5
Cat. No. B1167325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameinsulin, Ala(B0)-
CAS100469-14-5
Synonymsinsulin, Ala(B0)-
Molecular FormulaC5H7NO3S2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

insulin, Ala(B0)- CAS 100469-14-5: B0-Terminal Alanine-Modified Insulin Research Tool for Structure-Activity Studies


insulin, Ala(B0)- (CAS 100469-14-5), also known as B0-Ala-insulin or B0-alanine-insulin, is a chemically modified insulin analogue characterized by the addition of an alanine residue at the N-terminus of the B-chain [1]. First documented in the scientific literature in the late 1980s and indexed as an MeSH Supplementary Concept [2], this compound has been employed primarily as a research tool for investigating insulin structure-activity relationships, receptor binding surface conformations, and mediator-mediated metabolic signaling [3]. The B0-terminal extension at the B-chain N-terminus introduces measurable alterations in crystal packing, receptor-binding surface geometry, and in vivo biological activity profiles compared to native porcine insulin [4].

insulin, Ala(B0)- Cannot Be Substituted by Generic Insulin or Unmodified Analogs for Structure-Function Investigations


Generic substitution with native insulin or other insulin analogues is not scientifically appropriate for research applications requiring insulin, Ala(B0)-. The addition of the B0-alanine residue at the N-terminus of the B-chain produces discrete, quantifiable structural and functional changes that distinguish this compound from native porcine insulin and other B0-terminally modified variants [1]. Crystallographic analysis at 1.9 Å resolution demonstrates that the B0 modification alters the conformations of polar groups around the receptor-binding surface and modifies the assembly mode of A-chain helices compared to 2Zn porcine insulin [2]. These structural perturbations translate into measurable differences in biological activity: (L-Ala)-B0 insulin exhibits approximately 30% of native porcine insulin's immunological activity while retaining approximately 76% of native in vivo hypoglycemic potency in mouse convulsion assays (19.7 IU/mg vs. ~26 IU/mg for native) [1]. Furthermore, mediator-mediated lipogenesis-stimulating activity follows a distinct hierarchy (insulin > (D-Ala)-B0 insulin > DesB1DPI) [3]. Substituting unmodified insulin would fail to recapitulate these B0-specific structural, immunological, and metabolic signaling properties.

insulin, Ala(B0)- CAS 100469-14-5: Comparative Quantitative Evidence for Differential Procurement


Crystallographic Evidence: B0-Alanine Modification Alters Receptor-Binding Surface Conformation Relative to Native Insulin

The crystal structure of (D-Ala)-B0 porcine insulin determined at 1.9 Å resolution demonstrates specific structural differences compared to 2Zn porcine insulin [1]. The B0 residue introduction reduced thermal vibration of the B-chain N-terminus for both molecules I and II in the asymmetric unit and produced closer molecular packing in the crystal lattice [1]. Critically, the B0 modification altered the conformations of partial polar groups around the predicted receptor-binding surface and changed the assembly mode of the two A-chain helices in molecule I [1]. The N-terminal B-chain local environment in (D-Ala)-B0 porcine insulin also differed markedly from that observed in (Trp)-B1 porcine insulin and DesB1(Phe) bovine insulin structures [1].

Crystallography Insulin Structure-Function Receptor Binding Surface

In Vivo Hypoglycemic Activity: (L-Ala)-B0 Insulin Retains 76% of Native Porcine Insulin Potency

In mouse convulsion assays, (L-Ala)-B0 insulin demonstrated an activity of 19.7 IU/mg, representing approximately 76% of native porcine insulin activity [1]. In contrast, (L-Leu)-B1 insulin, a comparator with modification at the B1 position rather than the B0 N-terminal extension, exhibited 19.1 IU/mg (approximately 73% of native activity) [1]. The assay methodology involved monitoring hypoglycemia-induced convulsions in mice following administration of each insulin preparation, providing a direct in vivo functional comparison of glucose-lowering efficacy.

In Vivo Pharmacology Hypoglycemic Assay Bioactivity Quantification

Immunological Activity: (L-Ala)-B0 Insulin Exhibits 30% Cross-Reactivity with Anti-Insulin Antibodies

Immunological activity assays revealed that (L-Ala)-B0 insulin exhibits approximately 30% of the immunological activity of native porcine insulin [1]. This compares to 47% immunological activity for (L-Leu)-B1 insulin, a structurally related analog with modification at the B1 position rather than B0 terminal extension [1]. The substantial reduction in antibody recognition (70% loss) indicates that the B0-alanine addition significantly perturbs the epitope(s) recognized by anti-porcine insulin antibodies.

Immunoassay Development Insulin Antibody Binding Analog Characterization

Mediator-Mediated Lipogenesis: (D-Ala)-B0 Insulin Exhibits Intermediate Activity Between Insulin and DesB1DPI

In studies examining insulin mediator-induced lipogenesis, the fraction 1 mediator (M.W. ~3700-4000 Da) generated from pig liver particulate fractions incubated with insulin analogs demonstrated distinct lipogenesis-stimulating activities in rat adipocytes [1]. The activity hierarchy was: insulin > (D-Ala)-B0 insulin > DesB1DPI [1]. Additionally, a significant positive correlation (r = 0.74) was observed between 230 nm absorbance values and mediator lipogenesis-stimulating activities [1].

Insulin Mediator Signaling Lipogenesis Metabolic Activity Profiling

B0-Modified Insulin Structural Platform: Distinct N-Terminal Environment from B1-Modified and Des-B1 Variants

Comparative crystallographic analysis established that the N-terminal local environment of (D-Ala)-B0 porcine insulin differs fundamentally from other B-chain terminal modifications [1]. Specifically, the structure diverges from (Trp)-B1 porcine insulin (where modification occurs at position B1 following the native B0), and from DesB1(Phe) bovine insulin (where the B1 phenylalanine is deleted) [1]. The B0 residue introduction reduced thermal vibration of the B-chain N-terminus and produced closer crystal packing, indicating altered molecular flexibility and intermolecular interaction potential [1].

Insulin Analog Design N-Terminal Engineering Structural Biology

insulin, Ala(B0)- CAS 100469-14-5: Evidence-Supported Research Application Scenarios


Insulin Receptor-Binding Surface Structural Analysis and Computational Docking Studies

Researchers requiring a structurally characterized insulin analog with documented conformational perturbations at the receptor-binding surface should select insulin, Ala(B0)-. The 1.9 Å crystal structure provides atomic-level evidence of altered polar group conformations around the receptor-binding surface and modified A-chain helix assembly compared to 2Zn porcine insulin [1]. This structural dataset enables comparative computational docking studies, molecular dynamics simulations, and structure-based analog design efforts where B0-terminal modification effects on receptor interaction geometry are under investigation.

Insulin Immunoassay Calibration and Antibody Epitope Mapping

For laboratories developing or validating immunoassays that must discriminate between native insulin and N-terminally modified analogs, (L-Ala)-B0 insulin serves as a quantifiably characterized reference standard. With immunological activity measured at ~30% of native porcine insulin, compared to 47% for (L-Leu)-B1 insulin [2], this compound provides a defined intermediate reference point for epitope mapping studies and cross-reactivity calibration. The 70% reduction in antibody recognition relative to native insulin makes it suitable as a negative control or as a standard for establishing assay discrimination thresholds.

Insulin Mediator Signaling Pathway and Non-Receptor-Mediated Metabolic Activity Studies

Investigators examining insulin mediator-dependent metabolic signaling should utilize insulin, Ala(B0)- as a reference compound with established intermediate activity in the mediator signaling hierarchy. The lipogenesis-stimulating activity of mediator fraction 1 generated from (D-Ala)-B0 insulin ranks between insulin (highest) and DesB1DPI (lowest) [3]. With 230 nm absorbance values showing significant correlation (r=0.74) with lipogenesis activity [3], this compound enables dose-response studies of non-receptor-mediated insulin action and provides a benchmark for evaluating novel analogs' effects on mediator generation.

In Vivo Insulin Analog Potency Benchmarking and Partial Agonist Studies

Research programs requiring an insulin analog with defined, partially attenuated (~76%) in vivo hypoglycemic potency should procure (L-Ala)-B0 insulin. Mouse convulsion assay data establish its activity at 19.7 IU/mg compared to ~26 IU/mg for native porcine insulin [2]. This quantifiable partial efficacy makes it suitable as a reference compound for evaluating partial agonist activity in in vivo models, for comparative dose-response studies against full agonists, or for investigating the relationship between N-terminal B-chain modification and in vivo glucose-lowering efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for insulin, Ala(B0)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.